molecular formula C32H48BF5O4S B611925 [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid CAS No. 1853279-29-4

[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid

Cat. No. B611925
M. Wt: 634.594
InChI Key: FIAYIYKWRBIBQG-GDWZZRAASA-N
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Description

This typically involves identifying the compound’s chemical formula, its structure, and any common names it might have.



Synthesis Analysis

This involves understanding how the compound is synthesized. This can include the raw materials used, the conditions required, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can include its stereochemistry, functional groups, and any other relevant structural features.



Chemical Reactions Analysis

This involves understanding the chemical reactions the compound can undergo. This can include its reactivity, the products it can form, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves analyzing the compound’s physical and chemical properties. This can include its melting point, boiling point, solubility, stability, and any other relevant properties.


Scientific Research Applications

1. Structural Analysis and Crystallography

The compound , while not directly studied, is related to various steroids and steroid derivatives that have been structurally analyzed. For instance, a study of the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, a steroid with a fused four-ring system, provided insights into its molecular conformation and intermolecular interactions (Zhou et al., 2015). Such studies are vital for understanding the physical and chemical properties of complex organic compounds including steroids.

2. Synthesis and Chemical Transformations

Research on aromatic-steroid derivatives demonstrates the intricate synthesis processes involved in modifying steroid structures. A particular study outlined the synthesis of an aromatic derivative from a complex steroid framework using ethylenediamine and boric acid as catalysts, highlighting the diverse chemical transformations possible with steroid compounds (Valverde et al., 2013). This is indicative of the potential synthetic pathways that could be explored for the specified compound.

3. Biochemical Applications

Although direct studies on the specified compound are not available, related research on androsterone derivatives reveals potential biochemical applications. A study explored androsterone derivatives as inhibitors of androgen biosynthesis, demonstrating the biological relevance of such compounds in hormonal regulation (Djigoué et al., 2012). This suggests that the specified compound could have similar biochemical implications.

4. Potential Therapeutic Uses

Though not directly studied, compounds similar to the specified one have been synthesized for exploring their therapeutic potentials. For example, the synthesis of various steroid derivatives for potential use as therapeutic agents has been a subject of study, indicating the medicinal relevance of these types of compounds (Moodley et al., 2016).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as any hazards it might pose.


Future Directions

This involves identifying areas where further research is needed. This can include potential applications of the compound, unanswered questions about its properties or behavior, and any other relevant areas of interest.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the relevant scientific literature or databases. If you have access to a library or a university database, they might be able to provide more specific information. Also, always remember to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAYIYKWRBIBQG-GDWZZRAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CC[C@@H]4O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48BF5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107524
Record name Fulvestrant-3-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvestrant-3-boronic acid

CAS RN

1853279-29-4
Record name B-[(7α,17β)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853279-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZB-716
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1853279294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant-3-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name ZB-716
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Reactant of Route 2
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Reactant of Route 3
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Reactant of Route 4
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Reactant of Route 5
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Reactant of Route 6
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.